molecular formula C24H20FNO4 B11498306 3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

Cat. No.: B11498306
M. Wt: 405.4 g/mol
InChI Key: LKEWVTVCAHPESX-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorobenzyl group and two methoxyphenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 4-fluorobenzylamine with 4-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is unique due to the combination of its fluorobenzyl and methoxyphenyl groups attached to an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one

InChI

InChI=1S/C24H20FNO4/c1-28-20-11-5-17(6-12-20)22-23(18-7-13-21(29-2)14-8-18)30-24(27)26(22)15-16-3-9-19(25)10-4-16/h3-14H,15H2,1-2H3

InChI Key

LKEWVTVCAHPESX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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